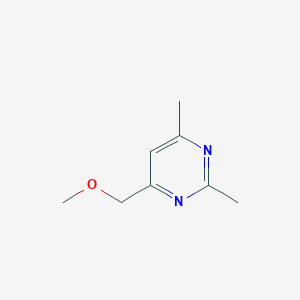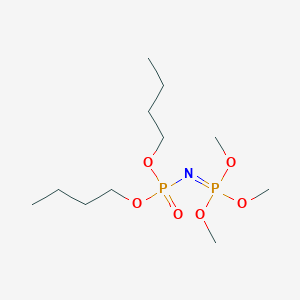
Trimethyl N-(dibutoxyphosphoryl)phosphorimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl N-(dibutoxyphosphoryl)phosphorimidate is a specialized organophosphorus compound characterized by the presence of a phosphorimidate group. This compound is part of the broader class of phosphoramidates, which are known for their unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl N-(dibutoxyphosphoryl)phosphorimidate typically involves the reaction of trimethyl phosphite with dibutyl phosphorochloridate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Trimethyl N-(dibutoxyphosphoryl)phosphorimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramide oxides.
Reduction: Reduction reactions can convert it into phosphoramide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphorimidate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products: The major products formed from these reactions include phosphoramide oxides, phosphoramide derivatives, and substituted phosphoramidates .
Scientific Research Applications
Trimethyl N-(dibutoxyphosphoryl)phosphorimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological phosphorylation processes.
Industry: The compound is used in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Trimethyl N-(dibutoxyphosphoryl)phosphorimidate involves its interaction with nucleophiles, leading to the formation of stable phosphoramide bonds. The compound targets specific molecular pathways, including phosphorylation processes, which are crucial in various biochemical reactions .
Comparison with Similar Compounds
- Trimethyl (diisobutoxyphosphoryl)phosphorimidate
- Diethyl N-(dibutoxyphosphoryl)phosphorimidate
- Triethyl N-(dibutoxyphosphoryl)phosphorimidate
Comparison: Trimethyl N-(dibutoxyphosphoryl)phosphorimidate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers better stability and reactivity in certain synthetic applications .
Properties
CAS No. |
87992-70-9 |
|---|---|
Molecular Formula |
C11H27NO6P2 |
Molecular Weight |
331.28 g/mol |
IUPAC Name |
dibutoxyphosphorylimino(trimethoxy)-λ5-phosphane |
InChI |
InChI=1S/C11H27NO6P2/c1-6-8-10-17-19(13,18-11-9-7-2)12-20(14-3,15-4)16-5/h6-11H2,1-5H3 |
InChI Key |
DKOIBDGRDGCLOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(N=P(OC)(OC)OC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-4-[4-(morpholin-4-yl)buta-1,2-dien-1-yl]decahydroquinolin-4-ol](/img/structure/B14377972.png)
![2-[(6-Amino-2-fluoro-9H-purin-9-yl)methoxy]propane-1,3-diol](/img/structure/B14377976.png)
![2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14377985.png)
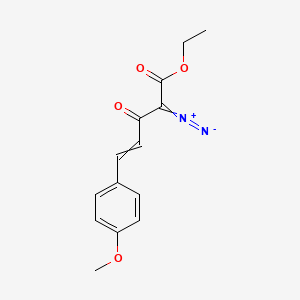

![5,5-Dimethyl-4,5-dihydropyrazolo[1,5-a]quinoline](/img/structure/B14377997.png)

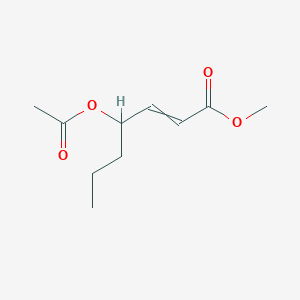
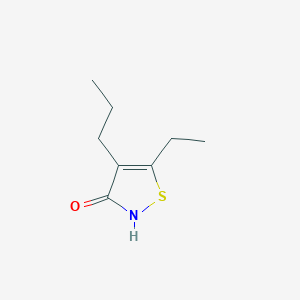
![2-[(2,3-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14378013.png)
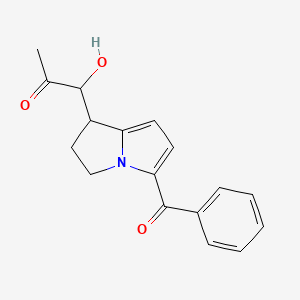
![2,2-Dimethyl-1-oxo-3,3a,4,5-tetrahydro-2H-1lambda~5~-benzo[g]indole](/img/structure/B14378025.png)

